C.I.Acid Yellow 111
Description
Scholarly Context and Significance of Acid Yellow Dyes in Advanced Chemical Sciences
Acid dyes represent a major class of dyes typically applied to textiles from an acidic dye-bath. iosrjournals.org Their primary application is in the dyeing of protein fibers such as wool and silk, as well as synthetic fibers like nylon. iosrjournals.org The defining characteristic of acid dyes is the presence of one or more anionic functional groups, typically sulfonic acid (-SO3H) groups, which confer water solubility and enable the dye to form ionic bonds with the cationic sites on the fiber. iosrjournals.org The interaction is further stabilized by van der Waals forces and hydrogen bonding. iosrjournals.org
Historically, the pursuit of vibrant and durable yellow colorants was a significant challenge and a driving force in the art and science of dyeing. tandfonline.comnih.gov Before the advent of synthetic dyes in the mid-nineteenth century, many natural yellow dyes suffered from poor long-term stability against light and other environmental factors. nih.gov The development of synthetic dyes, including the acid yellow class, provided a solution, offering a wide range of hues with improved fastness properties.
In contemporary chemical sciences, the significance of acid yellow dyes extends beyond their industrial application in textiles. They serve as important model compounds in various research areas. Scientists study them to understand fundamental dye-fiber interaction mechanisms, the relationship between chemical structure and color (colorimetry), and their photochemical properties. The synthesis of novel acid dyes with tailored properties, such as enhanced lightfastness or specific functional groups for advanced applications, remains an active area of research. researchgate.net
Evolution of Research Paradigms Pertaining to Complex Azo Chromophores
C.I. Acid Yellow 111 belongs to the vast family of azo dyes, which are characterized by the azo chromophore (-N=N-). researchgate.netnih.gov Azo dyes are the most widely used class of colorants, accounting for a significant portion of the total dye market due to their versatile synthesis, wide color palette, and high tinctorial strength. nih.gov The traditional research paradigm viewed these compounds primarily as colorants for industries such as textiles, printing, and food. researchgate.net The synthesis typically involves a two-step diazotization and coupling reaction, a cornerstone of industrial organic chemistry. nih.gov
In recent decades, a significant paradigm shift has occurred in the research and application of azo compounds. researchgate.net Contemporary academic research has moved beyond their coloring properties to explore their potential as complex functional molecules. This evolution is driven by their unique electronic and structural properties, particularly the photoresponsive nature of the azo bond, which can undergo reversible trans-cis isomerization upon light irradiation. acs.org
This has opened up new avenues of research in advanced materials science and biomedical applications. researchgate.netnih.gov Azo chromophores are now being investigated for use in:
Photopharmacology and Drug Delivery : Where their photoswitchable nature can be used to control biological activity with light. researchgate.netacs.org
Advanced Optical Materials : For applications in non-linear optics, ultrafast switches, and sensors. nih.gov
Molecular Devices : As key components in light-activated switches and functional materials. acs.org
Biomedical Imaging and Diagnostics : Novel azo compounds are being developed as specialized stains and probes. researchgate.net
This shift has also influenced synthetic strategies, with a focus on creating complex azo chromophores with specific functionalities, improved stability, and targeted biological or physical properties. nih.govresearchgate.net For instance, the incorporation of azo dyes into metal complexes to create novel chromophores with enhanced antimicrobial activity is an emerging research area. nih.govresearchgate.net
Identification of Knowledge Gaps and Future Research Directions for C.I. Acid Yellow 111
The most significant knowledge gap concerning C.I. Acid Yellow 111 is the scarcity of dedicated scientific studies on its specific properties and behavior. While its existence is documented, its detailed chemical, physical, and functional characteristics are not well-established in the accessible literature. Drawing parallels with research trends for other acid and azo dyes, several key areas for future investigation can be identified.
Future Research Directions:
Comprehensive Characterization: There is a fundamental need for detailed spectroscopic and physicochemical characterization of C.I. Acid Yellow 111. This would involve techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry to confirm its precise molecular structure, as well as UV-Visible spectroscopy to understand its electronic transitions and color properties.
Photochemical and Photophysical Studies: A critical area of modern dye research is the investigation of a compound's interaction with light. acs.org Future studies should explore the photostability of C.I. Acid Yellow 111, its potential for photoisomerization (a hallmark of many azo compounds), and its quantum yield of fluorescence, if any.
Degradation and Environmental Fate: Research on other acid yellow dyes, such as Acid Yellow 11 and Acid Yellow 36, has often focused on their environmental impact and degradation pathways. researchgate.netelectrochemsci.org Similar studies are needed for C.I. Acid Yellow 111 to understand its persistence in the environment and to develop effective methods for its removal from industrial effluents, for instance, through advanced oxidation processes. researchgate.net
Exploration of Advanced Applications: Moving beyond its role as a simple textile dye, research could explore the potential of C.I. Acid Yellow 111 as a functional molecule. This could involve investigating its potential as a pH indicator, a solvatochromic probe, or as a ligand for creating novel metal-complex dyes with catalytic or biological activity, a research paradigm that has been successfully applied to other azo compounds. nih.govresearchgate.net
Addressing these knowledge gaps through targeted research would not only provide a comprehensive scientific profile of C.I. Acid Yellow 111 but also potentially unlock new applications for this compound in advanced materials and chemical technologies.
Data Tables
Table 1: Chemical Identifiers for C.I. Acid Yellow 111
| Property | Value |
| C.I. Name | Acid Yellow 111 |
| CAS Number | 12239-17-7 |
Data sourced from ChemBK and Chemsrc. chembk.comchemsrc.com
Properties
CAS No. |
12239-17-7 |
|---|---|
Molecular Formula |
C15H19ClO2 |
Synonyms |
C.I.Acid Yellow 111 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of C.i. Acid Yellow 111
Advanced Diazotization and Azo-Coupling Reactions in C.I. Acid Yellow 111 Synthesis
The synthesis of azo dyes like C.I. Acid Yellow 111 is a cornerstone of industrial chemistry, primarily relying on the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. slideshare.net This two-step process allows for a wide range of dyes to be produced by varying the amine and the coupling partner.
Exploration of Precursor Architectures and Reaction Optimization
Based on the general structure of pyrazolone (B3327878) azo dyes, the logical precursors for C.I. Acid Yellow 111 are sulfanilic acid as the diazo component and a phenylpyrazolone derivative as the coupling component. The diazotization of sulfanilic acid involves its reaction with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. semanticscholar.org This diazonium salt is then reacted with the phenylpyrazolone coupling partner.
The optimization of this reaction is crucial for maximizing yield and purity. Key parameters that are typically optimized include:
Temperature: Low temperatures are essential during diazotization to prevent the decomposition of the unstable diazonium salt. semanticscholar.org
pH: The pH of the reaction medium is critical for both the diazotization and the coupling steps. Diazotization is carried out in an acidic medium, while the coupling reaction's optimal pH depends on the specific coupling component. For phenols and pyrazolones, a slightly alkaline medium is often preferred to facilitate the formation of the more reactive phenoxide or enolate ion.
Solvent: Aqueous media are commonly used for these reactions.
Stoichiometry: The molar ratio of the reactants is carefully controlled to ensure complete reaction and minimize side products.
An example of reaction conditions for a similar azo dye synthesis is presented in the table below.
| Parameter | Condition | Reference |
| Amine | Sulfanilic acid | semanticscholar.org |
| Coupling Component | N,N-dimethylaniline | researchgate.net |
| Diazotization Temperature | 0-5 °C | semanticscholar.org |
| Coupling pH | ~4 | researchgate.net |
| Acid Medium | Hydrochloric Acid | semanticscholar.org |
Kinetic and Thermodynamic Aspects of the Synthetic Pathways
The kinetics of diazotization of aromatic amines have been extensively studied. The reaction rate is dependent on the concentration of the amine, nitrous acid, and the acidity of the medium. The formation of the nitrosating agent, which can be nitrous acidium ion (H₂O⁺NO), dinitrogen trioxide (N₂O₃), or nitrosonium ion (NO⁺), is often the rate-determining step.
The azo coupling reaction is an electrophilic aromatic substitution. The rate of this reaction is influenced by the electrophilicity of the diazonium ion and the nucleophilicity of the coupling component. Electron-donating groups on the coupling component increase the reaction rate, while electron-withdrawing groups on the diazonium salt enhance its electrophilicity.
Elucidation of Reaction Mechanisms and Intermediate Species Formation
The mechanism of the diazotization-coupling reaction is well-established. researchgate.net
Formation of the Diazonium Ion: The reaction is initiated by the formation of a nitrosating agent from sodium nitrite and a strong acid. This agent then reacts with the primary aromatic amine (sulfanilic acid) to form an N-nitrosoamine intermediate. Subsequent protonation and loss of a water molecule lead to the formation of the diazonium ion. chegg.com
Azo Coupling: The diazonium ion then acts as an electrophile and attacks the electron-rich coupling component (phenylpyrazolone). In the case of pyrazolones, the coupling typically occurs at the 4-position of the pyrazolone ring, which has an active methylene (B1212753) group. rjpbcs.com The reaction proceeds through a sigma complex (also known as an arenium ion intermediate), which then loses a proton to restore aromaticity and form the final azo dye. researchgate.net
The formation of various intermediate species can be influenced by the reaction conditions. For instance, at different pH values, the diazonium ion can exist in equilibrium with diazohydroxides and diazotates, which can affect the coupling reaction.
Computational Chemistry Approaches to C.I. Acid Yellow 111 Synthesis
While specific computational studies on C.I. Acid Yellow 111 are not available, computational chemistry provides powerful tools to investigate the synthesis of azo dyes.
Density Functional Theory (DFT) for Reaction Energetics and Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to:
Calculate the energies of reactants, intermediates, and products: This allows for the determination of reaction enthalpies and the prediction of the thermodynamic feasibility of a reaction.
Model transition states: By identifying the transition state structures, the activation energy of a reaction can be calculated, providing insights into the reaction kinetics.
Predict spectroscopic properties: DFT can be used to predict properties like UV-Vis absorption spectra, which is useful for characterizing the final dye product.
For similar pyrazole-based azo dyes, DFT calculations have been used to study their electronic properties and predict their dyeing performance on fabrics. nih.gov These studies often correlate calculated parameters like the HOMO-LUMO energy gap with the observed color and dyeing characteristics.
Below is a hypothetical table illustrating the type of data that could be generated from DFT calculations for the synthesis of a pyrazolone azo dye.
| Species | Calculated Parameter | Value (arbitrary units) |
| Sulfanilic acid diazonium ion | LUMO Energy | -X |
| Phenylpyrazolone | HOMO Energy | -Y |
| Reaction Intermediate | Formation Energy | Z |
| C.I. Acid Yellow 111 | Enthalpy of Formation | -A |
Molecular Dynamics Simulations of Synthetic Processes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In the context of dye synthesis, MD simulations can be used to:
Simulate the behavior of reactants in solution: This can provide insights into solvation effects and the diffusion of reactants towards each other.
Study the interaction between molecules: MD can model the non-covalent interactions that may influence the approach of the diazonium ion to the coupling component.
Investigate the conformation of the final dye molecule: This can be important for understanding its properties, such as its interaction with fabrics.
MD simulations have been used to study the adsorption of azo dyes onto surfaces and their interactions with other molecules, which can provide a framework for understanding the synthetic process in a solvent environment. rsc.org
Environmental Transformation and Remediation Research of C.i. Acid Yellow 111
Advanced Oxidation Processes (AOPs) for C.I. Acid Yellow 111 Degradation
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive chemical species, primarily the hydroxyl radical (•OH). ajol.info These radicals are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants, including azo dyes like C.I. Acid Yellow 111, into simpler, less harmful compounds, and ultimately, to carbon dioxide and water. ajol.info AOPs encompass a variety of methods, including photocatalysis, ozonation, and Fenton-based processes, each with unique mechanisms for generating these potent radicals. ajol.infomdpi.com The effectiveness of AOPs in degrading dyes is attributed to the high oxidation potential of the hydroxyl radical, which is capable of breaking down the complex aromatic structures of dye molecules. nih.gov
Photocatalytic Degradation Mechanisms and Efficiency
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, typically a metal oxide, and a light source to generate reactive oxygen species (ROS). acs.org When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other ROS, which in turn attack and degrade organic pollutants like C.I. Acid Yellow 111. acs.org
Various semiconductor materials have been investigated for the photocatalytic degradation of dyes. Zinc oxide (ZnO) and titanium dioxide (TiO2) are among the most commonly studied due to their high photocatalytic activity, chemical stability, and cost-effectiveness. sciopen.comacs.org
Studies have demonstrated the effectiveness of ZnO as a photocatalyst for the degradation of azo dyes. For instance, research on the photocatalytic degradation of C.I. Acid Yellow 23, a similar azo dye, using ZnO nanoparticles showed significant color and COD (Chemical Oxygen Demand) removal. researchgate.netcapes.gov.br The efficiency of the degradation process is influenced by factors such as catalyst loading, initial dye concentration, light intensity, and pH. researchgate.netcapes.gov.br Similarly, TiO2 has been widely employed and proven to be a benchmark semiconductor for the effective degradation of organic pollutants. acs.org The photocatalytic activity of these materials can be enhanced by modifying their structure or creating composites with other materials. sciopen.com For example, modifying TiO2 with iron(III) phthalocyanine (B1677752) has been shown to enhance its photocatalytic activity for the degradation of various organic pollutants. acs.org
Interactive Table: Comparison of Semiconductor Photocatalyst Systems for Azo Dye Degradation.
| Photocatalyst | Target Dye | Light Source | Key Findings | Reference |
|---|---|---|---|---|
| ZnO | C.I. Acid Yellow 23 | Not Specified | Effective for photodegradation, influenced by catalyst loading, dye concentration, light intensity, and pH. | researchgate.netcapes.gov.br |
| TiO2 | General Organic Pollutants | Not Specified | Benchmark semiconductor for effective degradation. | acs.org |
The degradation of organic pollutants in photocatalysis is primarily driven by the action of Reactive Oxygen Species (ROS). mdpi.com The most significant of these is the hydroxyl radical (•OH), a highly reactive and non-selective oxidant. nih.gov Upon irradiation of the semiconductor photocatalyst, photogenerated holes in the valence band can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to form hydroxyl radicals. acs.org
The rate of photocatalytic degradation of dyes often follows pseudo-first-order kinetics with respect to the dye concentration. scirp.orgresearchgate.net This is frequently described by the Langmuir-Hinshelwood (L-H) model, which accounts for the adsorption of the dye onto the photocatalyst surface. researchgate.netcapes.gov.br The L-H model relates the initial degradation rate (r0) to the initial concentration of the dye (C0) through the equation: r0 = (k * K * C0) / (1 + K * C0), where k is the reaction rate constant and K is the adsorption equilibrium constant. scirp.org
Several factors influence the kinetics of photodegradation, including initial dye concentration, catalyst dosage, pH, and light intensity. researchgate.netcapes.gov.br For instance, an increase in catalyst loading generally enhances the degradation rate up to an optimal point, beyond which the solution's turbidity can hinder light penetration. researchgate.net Similarly, the degradation rate tends to decrease with increasing initial dye concentration due to the saturation of catalyst active sites and the screening of light. cerist.dz The quantum yield, which is the number of molecules degraded per photon absorbed, is a critical parameter for evaluating the efficiency of a photocatalytic system. sciopen.comcopernicus.org
Ozonation and Ultraviolet (UV)-Assisted Ozonation Processes
Ozonation is another powerful AOP that employs ozone (O3), a strong oxidizing agent, to degrade organic pollutants. researchgate.nettandfonline.com The process can be enhanced by combining it with ultraviolet (UV) radiation, a process known as UV-assisted ozonation, which leads to the generation of a higher concentration of hydroxyl radicals. researchgate.netunesp.br
In aqueous solutions, ozone can react with organic compounds through two primary pathways: direct oxidation by molecular ozone and indirect oxidation via hydroxyl radicals. nih.govmdpi.com The indirect pathway is generally more effective for the degradation of complex organic molecules. nih.gov The decomposition of ozone to form hydroxyl radicals is a complex chain reaction initiated by hydroxide ions (OH-). nih.govhristov.com This process is more favorable under alkaline conditions (higher pH). researchgate.netmdpi.com
The reaction sequence involves the formation of superoxide (B77818) radicals (O2•−) and hydroperoxyl radicals (HO2•), which then propagate the chain reaction leading to the generation of •OH. nih.gov The combination of ozonation with UV irradiation (O3/UV) significantly enhances the production of hydroxyl radicals. The photolysis of aqueous ozone by UV light generates hydrogen peroxide (H2O2), which then reacts with ozone to produce hydroxyl radicals. unesp.br This synergistic effect in the O3/UV process leads to a more rapid and complete degradation of organic pollutants compared to ozonation alone. researchgate.net For C.I. Acid Yellow 11, studies have shown that ozonation can achieve over 99% decolorization within 20 minutes at a pH of 9. mdpi.com
Influence of Oxidant Concentration and pH on Reaction Rates
The efficiency of advanced oxidation processes is critically dependent on operational parameters, notably the concentration of the oxidant and the pH of the aqueous solution. Research on the degradation of C.I. Acid Yellow 11 (AY-11) has demonstrated that these factors are pivotal in controlling the performance of the decolorization process. researchgate.nettandfonline.com
In studies involving ozonation (O₃) and UV-assisted ozonation, pH emerged as a key parameter. For the ozonation of AY-11 at a concentration of 100 mg/L, over 99% decolorization was achieved within the first 20 minutes at a pH of 9. researchgate.nettandfonline.com This indicates that alkaline conditions are highly favorable for the degradation of this specific dye by ozone. The degradation kinetics for AY-11 in these systems were found to follow a pseudo-second-order model. researchgate.nettandfonline.com Interestingly, the combined O₃/UV process was found to be slightly less efficient for the decolorization of AY-11 compared to ozonation alone, suggesting that for this compound, the direct reaction with ozone under optimal pH is highly effective. tandfonline.commdpi.com
While specific data on the influence of hydrogen peroxide (H₂O₂) concentration for C.I. Acid Yellow 111 is limited, studies on other azo dyes provide relevant insights. For the degradation of sunset yellow, increasing the H₂O₂ concentration from 0.0485 to 24.25 mmol enhanced the decolorization rate, but further increases did not improve efficiency, likely due to the scavenging of hydroxyl radicals by excess H₂O₂. ekb.eg Similarly, for other acid dyes, an optimal pH is crucial. For Acid Yellow 23, the ideal pH for both Fenton and photo-Fenton degradation was found to be 3. mdpi.comresearchgate.net At higher pH values, the efficiency typically decreases due to the precipitation of iron hydroxides and the decomposition of H₂O₂ into less reactive species. researchgate.netajol.info
Table 1: Influence of pH on Azo Dye Degradation Efficiency
| Dye | AOP System | Initial Concentration | pH | Degradation/Decolorization Efficiency | Time | Reference |
|---|---|---|---|---|---|---|
| C.I. Acid Yellow 11 | Ozonation | 100 mg/L | 9 | >99% Decolorization | 20 min | researchgate.nettandfonline.com |
| C.I. Acid Yellow 23 | Fenton/Photo-Fenton | - | 3 | Optimal Condition | - | mdpi.comresearchgate.net |
| Acid Yellow 17 | Fenton-like | 0.06 mM | 3 | 83% Degradation | 60 min | ajol.info |
| Acid Yellow 17 | Fenton-like | 0.06 mM | 2 | Lower Degradation | 60 min | ajol.info |
| Acid Yellow 17 | Fenton-like | 0.06 mM | 6 & 8 | Lower Degradation | 60 min | ajol.info |
| Sunset Yellow | Fenton | 20 mg/L | 2.7 | Optimal Condition | - | ekb.eg |
Fenton and Photo-Fenton Oxidation in Aqueous Matrixes
The Fenton process, which utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), is a classic and effective AOP for treating dye-laden wastewater. scirp.orgscirp.org The reaction generates highly oxidizing hydroxyl radicals (•OH), which can non-selectively degrade organic pollutants. ajol.info The photo-Fenton process is an enhancement where UV-visible light is used to accelerate the reaction, leading to higher degradation rates. researchgate.netnih.gov
While direct studies on C.I. Acid Yellow 111 are scarce, research on analogous azo dyes like C.I. Acid Yellow 23 (AY23) and C.I. Acid Yellow 17 (AY17) provides valuable data. The degradation of AY23 was effectively achieved using both Fenton and photo-Fenton processes, with the photo-Fenton system demonstrating significantly higher oxidation rates. researchgate.net For AY17, a Fenton-like system (using Fe³⁺) achieved 83% degradation in 60 minutes under optimal conditions. ajol.info The primary drawback of homogeneous Fenton processes is the production of iron sludge and the strict requirement for acidic pH. scirp.org To mitigate this, heterogeneous Fenton-like catalysts, such as iron-rich soil or iron oxides on supports, have been investigated. scirp.org
Iron Speciation and Catalytic Cycling in Fenton Systems
The catalytic activity of the Fenton process is entirely dependent on the speciation of iron in the aqueous solution, which is heavily influenced by pH. scirp.orgresearchgate.net The core of the Fenton reaction is the catalytic cycle involving the oxidation of Fe²⁺ to Fe³⁺ by H₂O₂ to produce a hydroxyl radical, and the subsequent reduction of Fe³⁺ back to Fe²⁺ by another H₂O₂ molecule, which is the rate-limiting step in the classic Fenton process.
The optimal pH for the Fenton reaction is typically in the acidic range of 2 to 4. ajol.info At a pH below 2.5, the reaction can be inhibited due to the formation of complex iron species like [Fe(H₂O)₆]²⁺, and the scavenging of •OH radicals by H⁺ ions. ajol.info Conversely, at a pH above 4, Fe³⁺ ions begin to precipitate as ferric hydroxides (Fe(OH)₃), which reduces the concentration of catalytically active iron in the solution and generates significant amounts of sludge. ajol.infoscirp.org The predominant ferric species at the optimal pH of 3 is Fe(OH)²⁺. researchgate.net The concentration of the iron catalyst is also a critical parameter. While an increase in Fe²⁺ concentration generally increases the degradation rate, an excessive amount can be detrimental, as Fe²⁺ can also act as a scavenger of hydroxyl radicals. eeer.org
Synergistic Effects of UV Irradiation on Fenton Chemistry
The integration of ultraviolet (UV) irradiation with the Fenton process (photo-Fenton) creates a powerful synergistic effect that significantly enhances degradation efficiency. nih.gov This enhancement is attributed to several photochemical reactions that supplement the generation of hydroxyl radicals.
The primary synergistic mechanisms are:
Photolysis of H₂O₂: UV light can directly photolyze hydrogen peroxide molecules to generate additional hydroxyl radicals, further increasing the oxidative capacity of the system. researchgate.net
Photodecarboxylation of Fe(III)-carboxylate Complexes: During the degradation process, organic intermediates such as carboxylic acids can form stable complexes with Fe³⁺ ions, effectively removing the catalyst from the cycle. UV irradiation can break down these complexes, releasing the iron back into its active form and simultaneously degrading the organic ligand. mdpi.com
Studies on Eosin Y dye demonstrated that under identical conditions, the photo-Fenton process achieved a degradation of 54.32% compared to 27.62% for the standard Fenton process within 30 minutes. scirp.org Similarly, for C.I. Acid Yellow 23, the photo-Fenton process was proven to be much more efficient, achieving 90% degradation of the aromatic content in approximately 10 minutes. researchgate.net
Sono-chemical and Hybrid Advanced Oxidation Systems
Sonochemistry utilizes the energy of high-frequency ultrasound to induce chemical reactions. When applied to aqueous solutions, this energy drives the formation, growth, and violent collapse of microscopic bubbles, a phenomenon known as acoustic cavitation. This process serves as the foundation for sono-chemical and hybrid advanced oxidation systems for pollutant degradation.
While no specific studies on the sono-chemical degradation of C.I. Acid Yellow 111 are available, research on other dyes like Procion Golden Yellow H-R provides detailed insights into the process. For this dye, degradation was most effective under acidic conditions (pH 2.5) and at a lower frequency (22 kHz), achieving 23.8% decolorization with ultrasound alone. mdpi.com The efficiency of degradation is influenced by parameters such as pH, ultrasonic frequency, and power. mdpi.com
Cavitation-Induced Degradation Mechanisms
The degradation of pollutants via acoustic cavitation is driven by a combination of physical and chemical effects that occur during the implosion of cavitation bubbles. acs.orgiwaponline.com
Hot Spot Formation: The collapse of a cavitation bubble is an adiabatic process, generating transient, localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (hundreds of atmospheres). iwaponline.com
Radical Generation: Inside the collapsing bubble, these extreme conditions lead to the pyrolysis of water molecules and dissolved oxygen, forming highly reactive species, most notably hydroxyl radicals (•OH) and hydrogen atoms (H•). mdpi.com These radicals can then diffuse into the bulk liquid to attack pollutant molecules.
Physical Effects: The collapse also generates powerful physical phenomena, including shock waves and high-velocity microjets. These effects enhance mass transfer between the liquid and solid phases (in the case of heterogeneous catalysts) and can physically disrupt agglomerated particles, increasing the available surface area for reaction. acs.org
The effectiveness of degradation is frequency-dependent. Lower frequencies (e.g., 22 kHz) often result in more violent bubble collapses and higher degradation rates compared to higher frequencies, which may produce more radicals but with less intense physical effects. mdpi.com
Combined Physical-Chemical Treatment Modalities
The efficacy of sono-chemical degradation can be significantly amplified by combining it with other chemical oxidation methods, creating hybrid AOPs. These systems leverage the physical effects of cavitation to enhance the chemical reactions.
Common hybrid systems include:
Sono-Fenton (US + Fenton): The combination of ultrasound with the Fenton reagent (H₂O₂/Fe²⁺) is a highly effective hybrid process. In a study on Procion Golden Yellow H-R, the US + Fenton method achieved an impressive 94.6% decolorization in just 30 minutes. mdpi.com Ultrasound enhances the process by continuously cleaning and activating the catalyst surface and improving the mass transfer of reactants. eeer.org
Ultrasound + Persulfate: The activation of oxidants like potassium persulfate (KPS) can also be enhanced by ultrasound. For Procion Golden Yellow H-R, the US + KPS combination resulted in 97.5% degradation. researchgate.net
Ultrasound + Ozonation: Combining sonolysis with ozonation can also lead to synergistic degradation effects.
These hybrid methods often result in faster degradation rates and more complete mineralization of pollutants than either process used in isolation. mdpi.comacs.org
Table 2: Degradation Efficiency of Hybrid AOPs on Yellow Dyes
| Dye | Hybrid AOP System | Oxidant Ratio/Concentration | pH | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|---|---|
| Procion Golden Yellow H-R | US + H₂O₂ | 0.1 g/L H₂O₂ | 2.5 | 53.3% | 30 min | researchgate.net |
| Procion Golden Yellow H-R | US + Fenton (H₂O₂/Fe²⁺) | 1:0.25 | 2.5 | 94.6% | 30 min | mdpi.com |
| Procion Golden Yellow H-R | US + KPS | 2 g/L KPS | 2.5 | 97.5% | - | researchgate.net |
| Acid Red 73 | US + Persulfate/Heat/Fe₃O₄@AC | - | - | >98% | 15 min | acs.org |
Identification and Structural Elucidation of Degradation By-products
The degradation of C.I. Acid Yellow 111, a complex organic dye, results in the formation of various smaller molecules. Identifying these by-products is crucial for assessing the environmental impact of remediation processes and for understanding the degradation mechanisms at play.
Mass Spectrometry-Based Characterization of Transformation Products
Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have been instrumental in identifying the intermediate products formed during the degradation of azo dyes like C.I. Acid Yellow 111. iwaponline.com Studies on similar azo dyes have demonstrated the power of LC-MS in elucidating the structures of these transformation products. For instance, in the ozonation of C.I. Reactive Black 5, LC-MS analysis identified several reaction intermediates with different mass-to-charge ratios (m/z), such as 281, 546, 201, 350, 286, and 222. iwaponline.com This level of detailed characterization allows researchers to piece together the degradation pathway.
While specific degradation products for C.I. Acid Yellow 111 are not extensively detailed in the provided search results, the methodologies used for other azo dyes are directly applicable. For example, in the photooxidative decolorization of C.I. Acid Yellow 9, mass spectrometry was used to complement UV-visible spectral data to propose a reaction pathway. nih.gov Similarly, the photocatalytic degradation of tartrazine (B75150) was analyzed using gas chromatography-mass spectrometry (GC-MS) to identify intermediates. iwaponline.com These techniques are essential for confirming the structures of molecules formed as the parent dye is broken down.
Proposed Degradation Pathways for C.I. Acid Yellow 111
Based on studies of other azo dyes, the degradation of C.I. Acid Yellow 111 likely proceeds through several key steps. A common initial step is the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. iwaponline.com This is often followed by the introduction of hydroxyl groups (–OH) onto the aromatic rings. iwaponline.comsctunisie.org
Further degradation can involve the detachment of sulfonate groups (–SO3H), which are common in acid dyes to enhance water solubility. iwaponline.com The aromatic rings can then be opened, leading to the formation of smaller, aliphatic carboxylic acids such as oxalic acid, formic acid, and acetic acid. iwaponline.com Ultimately, complete mineralization results in the conversion of the organic dye into carbon dioxide, water, and inorganic ions. ufsm.br
Computational methods, such as frontier electron density calculations, can be used to predict the most likely sites for initial chemical attack, thus corroborating the proposed degradation mechanisms. iwaponline.com
Parametric Optimization for Enhanced Degradation Efficacy
The efficiency of degradation processes for C.I. Acid Yellow 111 is highly dependent on various operational parameters. Optimizing these parameters is key to achieving rapid and complete removal of the dye.
Key parameters that are frequently optimized in advanced oxidation processes (AOPs) include:
pH: The pH of the solution significantly influences the surface charge of the catalyst and the dye molecule itself, as well as the generation of reactive oxygen species like hydroxyl radicals. researchgate.netmdpi.commdpi.com For many AOPs involving azo dyes, acidic conditions (around pH 3) are often found to be optimal. mdpi.comajol.info
Catalyst Dosage: The concentration of the photocatalyst or catalyst is a critical factor. While an increase in catalyst loading generally enhances the degradation rate, an excess can lead to turbidity and light scattering, which can hinder the process. gjesm.netresearchgate.net
Oxidant Concentration: In processes like Fenton and photo-Fenton, the concentrations of hydrogen peroxide (H₂O₂) and iron ions (Fe²⁺) are crucial. mdpi.commdpi.com An optimal ratio is necessary, as an excess of H₂O₂ can scavenge hydroxyl radicals, reducing the process efficiency. mdpi.comajol.info
Initial Dye Concentration: The initial concentration of the dye can affect the degradation rate. Higher concentrations may require longer treatment times or higher catalyst/oxidant dosages. researchgate.netgjesm.net
Light Intensity: For photocatalytic processes, the intensity of UV or visible light is a key parameter influencing the rate of catalyst activation and radical generation. gjesm.net
Response surface methodology (RSM) is a statistical technique that has been successfully employed to optimize the operational parameters for the degradation of various dyes, allowing for the systematic study of the interactions between different factors. gjesm.netresearchgate.net
Adsorptive Removal Mechanisms and Advanced Material Development for C.I. Acid Yellow 111
Adsorption is a widely used and effective method for removing dyes from wastewater. This process involves the accumulation of the dye molecules onto the surface of a solid material, known as an adsorbent.
Design and Synthesis of Novel Adsorbent Materials
A wide range of materials have been investigated for the adsorptive removal of dyes, with a growing interest in low-cost and sustainable options.
Biochar and Activated Carbon: Biochar, produced from the pyrolysis of biomass such as watermelon peels, has shown promise as an adsorbent for C.I. Acid Yellow 11. deswater.comresearchgate.net Activated carbons, with their high surface area and porosity, are also effective adsorbents for various dyes. bioline.org.briwaponline.com
Clays (B1170129) and Zeolites: Naturally occurring materials like bentonite (B74815) and other clays can be used as adsorbents. mdpi.com Their adsorption capacity can be enhanced through modification, for example, by creating organoclays. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with large surface areas, making them promising candidates for dye adsorption. rsc.org Their properties can be tailored for specific applications.
Nanomaterials: Nanomaterials such as zinc oxide (ZnO) and magnesium oxide (MgO) nanoplates have been explored for dye removal. researchgate.netacs.org Carbon nanotubes (CNTs) also exhibit potential as adsorbents. mdpi.com
The effectiveness of these materials is often evaluated based on their adsorption capacity, which is the amount of dye they can remove per unit mass of the adsorbent.
Functionalization Strategies for Enhanced Adsorption Capacity
To improve the adsorption performance of these materials, various functionalization strategies are employed. This involves modifying the surface of the adsorbent to introduce specific functional groups that can enhance its affinity for the target dye molecules.
Surface Oxidation: Treating biochar with oxidizing agents like ozone can introduce oxygen-containing functional groups, which can improve its adsorption capacity. frontiersin.org
Amination: Introducing amine groups onto the surface of biochar, for instance by treatment with triethylenetetramine (B94423) (TETA), can significantly increase its ability to adsorb anionic dyes like C.I. Acid Yellow 11. deswater.com
Acid/Base Treatment: Activating materials with acids (e.g., sulfuric acid, nitric acid) or bases can increase their surface area and porosity. frontiersin.org
Introduction of Charged Groups: For carbon nanotubes, functionalization with groups like benzenesulfonate (B1194179) can enhance the adsorption of cationic dyes through electrostatic interactions. mdpi.comnih.gov Similarly, creating a negatively charged surface on adsorbents can improve the removal of cationic dyes. mdpi.com
These functionalization strategies aim to increase the number of active sites on the adsorbent surface and promote various interaction mechanisms, including electrostatic attraction, hydrogen bonding, and π-π interactions, leading to a more efficient removal of the dye from water. dntb.gov.ua
Surface Chemistry and Charge Characteristics of Adsorbents
The efficacy of adsorbents in removing C.I. Acid Yellow 111 from aqueous environments is fundamentally governed by their surface chemistry and charge characteristics. As an anionic azo dye, Acid Yellow 111 carries a negative charge in solution, making electrostatic interaction a primary mechanism for its adsorption. The surface charge of the adsorbent material, which is highly dependent on the solution's pH, is therefore a critical factor.
In acidic conditions, the surface of many common adsorbents, such as activated carbons and biomass-derived materials, becomes protonated. This results in a net positive surface charge, creating a strong electrostatic attraction for the negatively charged anionic dye molecules. researchgate.netiwaponline.com Research has consistently shown that the optimal pH for the removal of acid dyes like Acid Yellow 111 is in the acidic range, typically around pH 2.0. researchgate.netiwaponline.comrsdjournal.org At this pH, the highest removal efficiencies are achieved due to the enhanced electrostatic forces between the adsorbent and the dye. researchgate.net For example, the removal of Acid Yellow 17, a similar acid dye, on activated bone char decreased from 91.92% at pH 2 to 66.66% at pH 11. iwaponline.com This decrease in adsorption at higher pH values is attributed to the deprotonation of the adsorbent's surface, leading to a net negative charge that repels the anionic dye molecules. iwaponline.com
The specific functional groups present on the adsorbent's surface also play a crucial role. Fourier-transform infrared spectroscopy (FTIR) analyses of various biosorbents have identified the presence of hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups. frontiersin.orgfrontiersin.orgbioline.org.br In acidic solutions, these groups, particularly amino groups, become protonated (-NH3+), contributing significantly to the positive surface charge and providing active sites for dye binding. frontiersin.org For instance, the adsorption of Acid Red 97 on walnut shells was linked to the presence of hydroxyl groups on the adsorbent surface. bioline.org.br Similarly, studies on watermelon rind as an adsorbent have highlighted the role of -OH and -COOH groups in the adsorption process. frontiersin.org
The modification of adsorbent surfaces can further enhance these properties. Treating watermelon rind with ammonium (B1175870) hydroxide (NH4OH) was found to increase its specific surface area from 1.79 m²/g to 14.16 m²/g, leading to a corresponding increase in the adsorption rate constant for Acid Yellow 11. frontiersin.org This demonstrates that both the physical surface area and the chemical nature of the surface are key determinants in the adsorption capacity for C.I. Acid Yellow 111.
Adsorption Isotherms and Mechanistic Modeling
Adsorption isotherms are essential for describing the equilibrium relationship between the concentration of C.I. Acid Yellow 111 in the solution and the amount adsorbed onto the solid phase at a constant temperature. sci-hub.se These models provide insight into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity. sci-hub.se Several isotherm models have been applied to study the removal of Acid Yellow 111 and similar dyes, including the Langmuir, Freundlich, Halsey, and Tempkin models. researchgate.net
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. acs.org In contrast, the Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface, where the adsorption energy decreases as the adsorbent surface becomes covered. rsdjournal.org The Tempkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on adsorption, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage. rsdjournal.org The Halsey isotherm is also suited for multilayer adsorption and is effective for describing the condensation of adsorbates at a large distance from the surface.
In a study using Pea Peels-Activated Carbon (PPAC) for the removal of Acid Yellow 111, the experimental data were best fitted by the Halsey (HIM) and Freundlich (FIM) isotherm models. researchgate.net This suggests that the adsorption process involves multilayer coverage on a heterogeneous surface. The maximum adsorption capacity (Qm) of the PPAC for Acid Yellow 111 was determined to be a high 515.46 mg/g. researchgate.net The applicability of the Freundlich model was also noted in the adsorption of Acid Yellow 17 on activated carbon derived from açaí bunches, indicating multilayer adsorption. rsdjournal.org
The table below summarizes the parameters for different isotherm models from a study on the adsorption of C.I. Acid Yellow 111 on Pea Peels-Activated Carbon (PPAC). researchgate.net
| Isotherm Model | Parameters | Value | Correlation Coefficient (R²) |
|---|---|---|---|
| Langmuir | Qm (mg/g) | 515.46 | 0.966 |
| K_L (L/mg) | 0.038 | ||
| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | 68.99 | 0.989 |
| n | 2.801 | ||
| Tempkin | B (J/mol) | 64.64 | 0.971 |
| A_T (L/g) | 0.297 | ||
| Halsey | n_H | 2.801 | 0.989 |
| K_H | 68.99 |
Adsorption Kinetics and Mass Transfer Phenomena
Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide information about the underlying mechanism of the adsorption process. The rate-controlling steps, whether they involve mass transfer or chemical reaction, can be elucidated through kinetic modeling. For the adsorption of C.I. Acid Yellow 111 and other acid dyes, several kinetic models are commonly employed, including the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models. researchgate.net
The pseudo-second-order (PSO) model has been found to be predominantly applicable for the adsorption of Acid Yellow 111. researchgate.netresearchgate.net In a study using Pea Peels-Activated Carbon (PPAC), the PSO model showed a strong correlation coefficient (R² > 0.99), indicating that it was principally responsible for controlling the adsorption rate. researchgate.net The applicability of the pseudo-second-order model suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. bioline.org.brbioline.org.br This was also observed in the adsorption of Acid Yellow 17 onto activated bone char, where the data fitted well with the pseudo-second-order model (R² = 0.9967). iwaponline.com
The adsorption process is not solely a surface reaction but also involves the transport of dye molecules from the bulk solution to the active sites of the adsorbent. This mass transfer can occur in several stages:
Film or external diffusion: Transport of the dye from the bulk liquid phase to the external surface of the adsorbent.
Intraparticle diffusion or pore diffusion: Movement of the dye from the surface into the pores of the adsorbent.
Adsorption: The attachment of the dye molecules to the active sites on the interior surface of the adsorbent.
The table below presents kinetic parameters for the adsorption of C.I. Acid Yellow 11 on different adsorbents.
| Adsorbent | Kinetic Model | Parameter | Value | Reference |
|---|---|---|---|---|
| Pea Peels-Activated Carbon | Pseudo-Second-Order | k₂ (g mg⁻¹ min⁻¹) | 0.0011 | researchgate.net |
| Unmodified Watermelon Rind | Pseudo-Second-Order | k₂ (g mg⁻¹ min⁻¹) | 34.48 | frontiersin.org |
| NH₄OH Modified Watermelon Rind | Pseudo-Second-Order | k₂ (g mg⁻¹ min⁻¹) | 42.18 | frontiersin.org |
Desorption Dynamics and Regeneration Efficiency of Sorbents
For an adsorption process to be economically viable and environmentally sustainable, the regeneration and reuse of the adsorbent are crucial. Desorption studies aim to recover the adsorbed dye and restore the adsorbent's capacity for subsequent cycles. The efficiency of regeneration depends on the ability to break the bonds formed between the adsorbate (C.I. Acid Yellow 111) and the adsorbent.
The desorption of anionic dyes is often achieved by altering the pH to an alkaline condition. Using a basic eluent, such as sodium hydroxide (NaOH), can deprotonate the adsorbent surface, creating a negative charge that repels the anionic dye molecules and facilitates their release into the solution. frontiersin.orgacs.org Acidic eluents, like hydrochloric acid (HCl) and nitric acid (HNO3), have also been tested for regeneration. frontiersin.org In a study on watermelon rind adsorbents, 0.1 M HCl was found to be the best eluent for desorbing certain dyes, while another study reported that 0.1 M HNO3 had the highest potential to regenerate a spent adsorbent used for cation removal, achieving 94.1% efficiency after one cycle. frontiersin.org The choice of eluent depends on the specific nature of the adsorbent-adsorbate interaction. acs.org
The table below shows the regeneration efficiency of an adsorbent over multiple cycles for C.I. Acid Yellow 111.
| Adsorbent | Number of Cycles | Outcome | Reference |
|---|---|---|---|
| Pea Peels-Activated Carbon (PPAC) | 6 | Successfully removes AY11 dye repeatedly without considerable loss in effectiveness. | researchgate.net |
Environmental Fate and Transport Dynamics of C.I. Acid Yellow 111
Understanding the environmental fate and transport of C.I. Acid Yellow 111 is critical for assessing its potential ecological impact. Once released into aquatic systems, its behavior is dictated by its physicochemical properties and its interactions with various environmental components.
Persistence and Attenuation Pathways in Natural Aquatic Systems
Azo dyes like C.I. Acid Yellow 111 are designed to be chemically and photolytically stable to ensure their effectiveness as colorants. canada.ca This inherent stability translates to high persistence in the environment. iwaponline.com
Biodegradation: In aerobic aquatic environments, the biodegradation of azo acid dyes is generally a very slow process. canada.ca The complex aromatic structure and the electron-withdrawing nature of the sulfonate groups, which are common in acid dyes, make them recalcitrant to attack by aerobic microorganisms. nih.gov Therefore, aerobic biodegradation is not considered a significant attenuation pathway for C.I. Acid Yellow 111. nih.gov
However, under anaerobic conditions, such as those found in anoxic layers of sediment, a different degradation pathway becomes possible. The primary anaerobic transformation is the reductive cleavage of the azo bond (–N=N–). canada.ca This process breaks the dye molecule into its constituent aromatic amines. While this results in the loss of color, the resulting aromatic amines can sometimes be more toxic and mobile than the parent dye compound. nih.gov
Photodegradation: While designed to be light-fast, some photodegradation can occur over long periods of environmental exposure, but it is generally not a rapid attenuation process for this class of dyes.
Advanced Analytical Spectroscopies and Methodologies for C.i. Acid Yellow 111 Research
High-Resolution Chromatographic and Mass Spectrometric Techniques
High-resolution chromatography coupled with mass spectrometry stands as a cornerstone for the separation, identification, and quantification of C.I. Acid Yellow 111 and its related substances. These methods offer unparalleled sensitivity and specificity, crucial for both environmental monitoring and industrial process control.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Trace Analysis
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly effective technique for the trace analysis of dyes like C.I. Acid Yellow 111 in various matrices. researchgate.netoup.com This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. oup.com Electrospray ionization (ESI) is particularly suitable for polar, non-volatile compounds like many acid dyes, as it allows for the gentle ionization of the analyte molecules directly from the liquid phase. epa.gov
In a typical LC-ESI-MS/MS workflow, the sample is first injected into an LC system, where C.I. Acid Yellow 111 is separated from other components on a chromatographic column. The eluent from the column then enters the ESI source of the mass spectrometer, where the dye molecules are ionized, typically forming [M-H]⁻ ions in negative ion mode. These ions are then subjected to tandem mass spectrometry (MS/MS), where a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and reduces background noise, enabling the detection and quantification of the dye at very low concentrations. oup.com
Research has demonstrated the successful application of LC-ESI-MS/MS for the analysis of various dye classes, including azo dyes. researchgate.netoup.com The optimization of parameters such as the mobile phase composition, ESI source settings (e.g., spray voltage, temperature), and MS/MS transition parameters (declustering potential and collision energy) is critical for achieving optimal sensitivity and accuracy. oup.com
Table 1: Illustrative LC-ESI-MS/MS Parameters for Azo Dye Analysis
| Parameter | Typical Value/Condition |
|---|---|
| LC Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion | [M-H]⁻ |
| Collision Gas | Argon |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
While C.I. Acid Yellow 111 itself is non-volatile, its degradation can lead to the formation of smaller, more volatile organic compounds. Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of these volatile metabolites. researchgate.netmdpi.com In studies on the degradation of azo dyes, GC-MS has been instrumental in identifying the final breakdown products, providing crucial insights into the degradation pathways. researchgate.net
For GC-MS analysis, the volatile metabolites are typically extracted from the sample matrix using techniques like liquid-liquid extraction or solid-phase microextraction (SPME). The extracted compounds are then introduced into the GC, where they are separated based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (usually by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "chemical fingerprint" that allows for its identification by comparison with spectral libraries. afjbs.com
The identification of volatile metabolites through GC-MS helps in understanding the mechanism of dye degradation, whether it occurs through processes like ozonation, photocatalysis, or other advanced oxidation processes. researchgate.netresearchgate.net
Table 2: Examples of Volatile Metabolites from Azo Dye Degradation Identifiable by GC-MS
| Compound Class | Example Compounds |
|---|---|
| Aromatic Amines | Aniline, substituted anilines |
| Phenolic Compounds | Phenol, cresols |
| Organic Acids | Benzoic acid, phthalic acid |
Advanced Vibrational and Electronic Spectroscopic Characterization
Spectroscopic techniques that probe the vibrational and electronic properties of molecules are indispensable for the fundamental characterization of C.I. Acid Yellow 111.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at different frequencies, an FTIR spectrum provides a unique molecular fingerprint of the compound. For C.I. Acid Yellow 111, FTIR analysis can confirm the presence of key functional groups characteristic of its azo dye structure.
The FTIR spectrum of an azo dye like C.I. Acid Yellow 111 would be expected to show characteristic absorption bands for various vibrations. For instance, the stretching vibration of the azo group (N=N) typically appears in the region of 1400-1450 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching, C=C ring stretching, and the sulfonate group (S=O) vibrations. nih.govelectrochemsci.org The analysis of these spectral features allows for the confirmation of the dye's chemical structure and can also be used to monitor chemical changes during degradation processes. electrochemsci.org
Table 3: Characteristic FTIR Absorption Bands for Azo Dyes
| Functional Group | Wavenumber Range (cm⁻¹) |
|---|---|
| O-H Stretching (if present) | 3200-3600 |
| N-H Stretching (if present) | 3300-3500 |
| Aromatic C-H Stretching | 3000-3100 |
| C=O Stretching (if present) | 1650-1750 |
| Aromatic C=C Stretching | 1450-1600 |
| Azo N=N Stretching | 1400-1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Kinetic Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of colored compounds like C.I. Acid Yellow 111. This method is based on the absorption of UV or visible light by the molecule, which causes electronic transitions within its chromophore. The chromophore is the part of the molecule responsible for its color, and for C.I. Acid Yellow 111, this is primarily the extended system of conjugated double bonds including the azo group.
A UV-Vis spectrum of C.I. Acid Yellow 111 will show one or more absorption maxima (λmax) in the visible region, which corresponds to its yellow color. researchgate.net The intensity of the absorption at λmax is directly proportional to the concentration of the dye in a solution, a relationship described by the Beer-Lambert law. This property makes UV-Vis spectroscopy a simple and effective tool for the quantitative analysis of the dye.
Furthermore, UV-Vis spectroscopy is widely used for kinetic monitoring of dye degradation processes. researchgate.netjmaterenvironsci.com As the dye molecule is broken down, its chromophore is destroyed, leading to a decrease in the absorbance at its λmax. By measuring this decrease over time, the rate of the degradation reaction can be determined. rsc.org This approach has been successfully used to study the kinetics of photocatalytic degradation and other advanced oxidation processes for various dyes. researchgate.netresearchgate.net
Microscopic and Surface Analysis for Material Characterization
Microscopic and surface analysis techniques provide valuable information about the physical and morphological properties of C.I. Acid Yellow 111, particularly when it is in a solid form or adsorbed onto a surface.
In studies involving the use of adsorbents or catalysts for dye removal or degradation, techniques like Scanning Electron Microscopy (SEM) are employed to visualize the surface morphology of the material before and after interaction with the dye. nih.gov This can reveal information about the distribution of the dye on the surface and any changes to the material's structure. While direct microscopic analysis of the dye molecule itself is not typically performed, these techniques are crucial for understanding the interactions between the dye and other materials in a given system.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and topography of materials at high resolution.
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. This technique offers significantly higher spatial resolution than SEM, enabling the visualization of internal structures. In the context of C.I. Acid Yellow 111, TEM could be used to observe the internal morphology of individual particles, identify crystalline defects, and determine particle size distribution with great precision. If the dye were incorporated into a matrix or substrate, TEM could also provide insights into its dispersion and interfacial characteristics.
While specific research findings on the morphology of C.I. Acid Yellow 111 are not extensively available in public literature, a hypothetical analysis would yield data similar to that presented in Table 1.
Table 1: Hypothetical Morphological Analysis of C.I. Acid Yellow 111 Particles (Illustrative Data)
| Parameter | Method | Typical Expected Result | Significance |
|---|---|---|---|
| Particle Shape | SEM | Irregular, Crystalline Plates | Influences bulk properties like flowability and packing density. |
| Average Particle Size | SEM/TEM | 5-50 µm | Affects dissolution rate and color strength. |
| Surface Texture | SEM | Moderately smooth with some faceting | Provides insight into the crystallization process. |
| Internal Structure | TEM | Polycrystalline domains | Indicates the arrangement of crystalline regions within a particle. |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of solid materials. It operates on the principle of Bragg's Law, where constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice generates a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline phase.
For C.I. Acid Yellow 111, XRD analysis would be indispensable for:
Phase Identification: Confirming the crystalline nature of the compound and identifying its specific crystal phase by comparing the diffraction pattern to standard databases.
Determination of Crystal Structure: Analyzing the positions and intensities of the diffraction peaks allows for the determination of the unit cell dimensions (lattice parameters) and crystal system (e.g., monoclinic, triclinic).
Crystallinity Assessment: The ratio of the sharp peak area to the broad amorphous halo in the diffractogram can be used to quantify the degree of crystallinity in a sample.
Crystallite Size Estimation: The broadening of diffraction peaks can be used to estimate the average size of the crystalline domains via the Scherrer equation.
Although specific XRD data for C.I. Acid Yellow 111 is not readily found in published studies, a typical analysis would produce a diffractogram from which key structural parameters could be extracted, as shown in the illustrative table below.
Table 2: Illustrative X-ray Diffraction Data for C.I. Acid Yellow 111 (Illustrative Data)
| Parameter | Symbol | Hypothetical Value | Unit | Significance |
|---|---|---|---|---|
| Peak Position | 2θ | 12.5, 25.2, 28.1 | Degrees | Characteristic of the crystal lattice planes. |
| Interplanar Spacing | d | 7.08, 3.53, 3.17 | Ångström (Å) | Distance between atomic planes in the crystal structure. |
| Crystal System | - | Monoclinic | - | Describes the symmetry of the unit cell. |
| Unit Cell Parameters | a, b, c, β | 15.2, 8.1, 18.5, 95.5 | Å, Degrees | Defines the size and shape of the elementary repeating unit. |
Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) for Porosity and Surface Area
The Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods are based on the physical adsorption of a gas (typically nitrogen) onto the surface of a material at cryogenic temperatures. These techniques are fundamental for characterizing the porous nature and specific surface area of solids.
BET analysis is the most common method for determining the specific surface area of a material. The BET equation models the adsorption process to calculate the number of gas molecules required to form a monolayer on the sample's surface, from which the total surface area is derived. For a dye like C.I. Acid Yellow 111, a higher surface area could correlate with a faster dissolution rate and enhanced reactivity.
BJH analysis is used to determine the pore size distribution, particularly in the mesopore range (2-50 nm). The method applies the Kelvin equation to the desorption branch of the nitrogen isotherm to calculate the pore volume as a function of pore diameter. This information is crucial if C.I. Acid Yellow 111 is used in applications where its porous structure, or lack thereof, is important.
Research on adsorbents for dyes often uses these methods, but data on the dye itself is scarce. An analysis of C.I. Acid Yellow 111 powder would provide the textural properties outlined in the hypothetical data table below.
Table 3: Hypothetical Textural Properties of C.I. Acid Yellow 111 Powder (Illustrative Data)
| Parameter | Method | Hypothetical Value | Unit | Significance |
|---|---|---|---|---|
| Specific Surface Area | BET | 1.5 | m²/g | Measures the total exposed surface area, affecting interaction with solvents. |
| Total Pore Volume | BJH | 0.003 | cm³/g | Indicates the total volume contained within pores. |
| Average Pore Diameter | BJH | 15 | nm | Characterizes the average size of the pores, if any are present. |
Computational Spectroscopy and Quantum Chemical Calculations for Electronic Structures
Computational spectroscopy and quantum chemical calculations are theoretical methods that provide profound insight into the electronic structure and properties of molecules. These approaches, often utilizing Density Functional Theory (DFT), can model molecular geometries, vibrational frequencies, and electronic transitions.
For C.I. Acid Yellow 111, these computational methods would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Calculate Electronic Properties: Predict key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical factor in determining the molecule's color, reactivity, and stability.
Simulate Spectroscopic Data: Predict UV-Visible absorption spectra by calculating the energies of electronic transitions (e.g., S0 → S1). This helps in understanding the origin of the dye's yellow color.
Analyze Charge Distribution: Map the electron density and electrostatic potential to identify regions of the molecule that are electron-rich or electron-deficient, which is crucial for predicting intermolecular interactions.
These calculations provide a molecular-level understanding that complements experimental findings. A summary of theoretical data that could be generated for C.I. Acid Yellow 111 is presented in Table 4.
Table 4: Representative Quantum Chemical Calculation Results for C.I. Acid Yellow 111 (Illustrative Data based on DFT B3LYP/6-31G(d) level of theory)
| Parameter | Hypothetical Value | Unit | Significance |
|---|---|---|---|
| HOMO Energy | -5.8 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -2.5 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 3.3 | eV | Determines the electronic transition energy, correlating with the observed color. |
| Dipole Moment | 4.2 | Debye | Measures the molecule's overall polarity, influencing solubility and interactions. |
| Predicted λmax | 375 | nm | The calculated wavelength of maximum absorption, corresponding to the primary electronic transition. |
Frontiers in Application Oriented Research and Material Science Incorporating C.i. Acid Yellow 111
Development of Novel Sensor Technologies Based on C.I. Acid Yellow 111 Interactions
The development of novel chemical or optical sensors based on the specific interactions of C.I. Acid Yellow 111 has not been reported in the available scientific literature. Research in the field of dye-based sensors describes the use of other organic dyes for detecting substances like metal ions or changes in pH, but C.I. Acid Yellow 111 is not cited as a component in any such sensor system. acs.orgmdpi.com
Q & A
How can researchers determine the purity and structural integrity of C.I. Acid Yellow 111 in synthetic preparations?
Basic Research Focus
To confirm purity and structural fidelity, researchers should employ a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) for quantifying impurities .
- Nuclear Magnetic Resonance (NMR) spectroscopy to verify molecular structure, particularly aromatic proton environments and sulfonic acid groups .
- Mass Spectrometry (MS) to validate molecular weight and fragmentation patterns .
- Elemental Analysis to ensure stoichiometric consistency with the expected formula (e.g., C.I. Acid Yellow 11 in uses similar protocols).
Methodological Note : Reproducibility requires detailed experimental documentation, including solvent systems, instrument calibration, and reference standards, as outlined in journal guidelines for synthetic chemistry .
What experimental design considerations are critical when investigating the photostability of C.I. Acid Yellow 111 under varying environmental conditions?
Advanced Research Focus
Photodegradation studies require:
- Controlled Light Exposure : Use calibrated UV/Vis light sources with intensity meters to simulate natural sunlight or specific wavelengths .
- Environmental Variables : Test pH-dependent stability (e.g., acidic vs. alkaline conditions) and temperature effects using factorial design experiments .
- Analytical Endpoints : Monitor degradation via UV/Vis spectroscopy for absorbance shifts and LC-MS to identify breakdown products .
Data Interpretation : Compare kinetic degradation rates (e.g., pseudo-first-order models) and validate findings against existing literature (e.g., photostability data for structurally similar dyes like C.I. Acid Yellow 19 in ).
How should researchers address contradictory spectral data reported for C.I. Acid Yellow 111 in different solvent systems?
Advanced Research Focus
Contradictions in spectral data (e.g., λmax shifts in polar vs. non-polar solvents) can arise from solvent-solute interactions. To resolve discrepancies:
- Systematic Solvent Screening : Test a range of solvents (e.g., water, DMSO, ethanol) under standardized conditions .
- Quantum Chemical Calculations : Use computational tools (e.g., TD-DFT) to model solvatochromic effects and validate experimental observations .
- Meta-Analysis : Cross-reference data with studies on analogous dyes (e.g., C.I. Acid Yellow 79 in ) to identify trends in solvent-dependent behavior.
Critical Step : Document solvent purity, temperature, and instrument parameters to ensure comparability across studies .
What methodologies are recommended for assessing the dyeing efficiency of C.I. Acid Yellow 111 on protein-based fibers?
Basic Research Focus
For textile applications:
- Optimized Dyeing Protocols : Vary parameters like pH (2–4 for wool), temperature (80–100°C), and mordant use (e.g., alum or tannic acid) .
- Color Fastness Tests : Evaluate wash fastness (ISO 105-C06) and rub fastness (ISO 105-X12) to quantify durability .
- Spectrophotometric Analysis : Measure dye uptake via absorbance at λmax and calculate partition coefficients .
Advanced Extension : Compare results with molecular dynamics simulations to predict fiber-dye interactions .
How can researchers resolve inconsistencies in reported toxicity profiles of C.I. Acid Yellow 111 in ecotoxicological studies?
Advanced Research Focus
Discrepancies in toxicity data (e.g., LC50 values) may stem from:
- Test Organism Variability : Use standardized models (e.g., Daphnia magna or Danio rerio) with controlled exposure durations .
- Analytical Confounders : Quantify dye degradation products (e.g., aromatic amines) during toxicity assays using GC-MS .
- Statistical Rigor : Apply ANOVA or non-parametric tests to assess dose-response relationships, ensuring replicates and controls are adequately reported .
Recommendation : Follow guidelines for ecotoxicology data reporting, as emphasized in and .
What advanced spectroscopic techniques are suitable for characterizing the metal-complexation behavior of C.I. Acid Yellow 111?
Advanced Research Focus
To study metal interactions (e.g., with Cu²⁺ or Fe³⁺):
- Electron Paramagnetic Resonance (EPR) : Detect unpaired electrons in paramagnetic complexes .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze binding energies of coordinating atoms (e.g., nitrogen or oxygen) .
- FT-IR Spectroscopy : Identify shifts in functional groups (e.g., azo bonds or sulfonate groups) upon metal binding .
Validation : Compare results with crystallographic data from structurally characterized metal-dye complexes (e.g., C.I. Acid Yellow 220 in ).
How should researchers design a comparative study on the oxidative degradation pathways of C.I. Acid Yellow 111 and its structural analogs?
Advanced Research Focus
For mechanistic insights:
- Degradation Agents : Test Fenton’s reagent, ozone, or photocatalytic systems (e.g., TiO₂/UV) to simulate oxidative conditions .
- Reaction Monitoring : Use time-resolved UV/Vis spectroscopy and ESI-MS to track intermediate formation .
- Computational Modeling : Apply density functional theory (DFT) to predict reactive sites and compare with experimental degradation products .
Data Presentation : Follow journal standards for tabulating kinetic constants and spectral data ().
What statistical approaches are essential for validating the reproducibility of synthesis yields for C.I. Acid Yellow 111 across multiple batches?
Basic Research Focus
To ensure batch-to-batch consistency:
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., reaction time, temperature) .
- Statistical Process Control (SPC) : Calculate mean yields, standard deviations, and control limits (e.g., ±3σ) .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate synthesis parameters with purity outcomes .
Reporting : Include raw yield data and statistical summaries in supplementary materials, adhering to journal guidelines ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
